Metominostrobin

Descripción general

Descripción

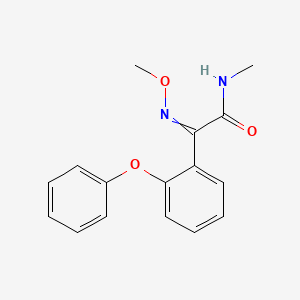

Metominostrobin (CAS: 133408-50-1; molecular formula: C₁₆H₁₆N₂O₃) is a systemic fungicide belonging to the methoxyacrylate class of strobilurins . Developed by Shionogi (Japan), it inhibits mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc₁ complex (Qo site) in the electron transport chain . It is primarily used against Magnaporthe oryzae (rice blast) and Rhizoctonia solani (sheath blight) in rice, with residual activity lasting up to 50 days . Its unique structure includes a methyl (E)-β-methoxyiminoacetate pharmacophore, an aromatic bridge, and a phenoxyphenyl side chain .

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Crop Protection

Metominostrobin is primarily utilized in agriculture for the control of fungal pathogens affecting a variety of crops. Notably, it is effective against:

- Soybean Rust: This disease poses a significant threat to soybean production globally. This compound has shown strong efficacy in preventing and curing infections caused by Phakopsora pachyrhizi, the fungus responsible for soybean rust .

- Rice Blast Disease: The fungicide is also employed to manage Pyricularia oryzae, which causes rice blast, a critical disease impacting rice yields .

- Other Crops: It has been registered for use in several Latin American countries and parts of Asia, targeting fruits and cereal crops where fungal diseases are prevalent .

Table 1: Efficacy of this compound Against Key Fungal Pathogens

| Crop | Pathogen | Efficacy (%) | Application Method |

|---|---|---|---|

| Soybean | Phakopsora pachyrhizi | High | Foliar spray |

| Rice | Pyricularia oryzae | Moderate | Seed treatment |

| Various Fruits | Botrytis cinerea | Moderate | Foliar spray |

Research Findings and Case Studies

3.1 Structure-Activity Relationships (SAR)

Research has indicated that modifications to the chemical structure of this compound can enhance its fungicidal properties. Studies involving various analogues have shown that certain structural changes can lead to improved efficacy against specific pathogens .

Case Study: Efficacy Against Rhizoctonia solani

In a comparative study, this compound was tested alongside other fungicides against Rhizoctonia solani. The results demonstrated that this compound exhibited significant inhibition rates, outperforming some commercial alternatives .

Table 2: Comparative Efficacy of Fungicides Against Rhizoctonia solani

| Fungicide | Inhibition Rate (%) at 0.1 µg/mL |

|---|---|

| This compound | 65.87 |

| Pyraclostrobin | 71.40 |

| Kresoxim-methyl | 83.40 |

Global Market and Regulatory Status

This compound has been registered for use in various countries including Argentina, Colombia, Ecuador, Peru, Bolivia, Vietnam, the Philippines, Malaysia, and Indonesia. Its registration process is ongoing in Brazil, one of the largest soybean producers globally . The global market for this fungicide is expected to grow as agricultural demands increase due to population growth and changing dietary needs.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying metominostrobin residues in environmental and agricultural samples?

- Methodological Guidance : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for this compound detection. Ensure calibration standards (e.g., (E)-metominostrobin and (Z)-metominostrobin isomers) are stored at 0–6°C to prevent degradation . Include internal standards for recovery validation, especially in complex matrices like soil or plant tissues. Sample preparation should involve acetonitrile extraction followed by cleanup steps (e.g., QuEChERS) to reduce matrix interference .

Q. How should researchers address the stability of this compound under varying environmental conditions?

- Experimental Design : Conduct controlled degradation studies under UV light, varying pH, and temperature. Monitor isomerization between (E)- and (Z)-forms using chromatographic separation, as stereochemical changes impact bioactivity . Use half-life (t½) calculations to model degradation kinetics. Include replicates for statistical robustness and validate results with spiked recovery tests .

Q. What are the critical parameters for validating this compound toxicity assays in non-target organisms?

- Protocol Optimization : For aquatic toxicity studies (e.g., Daphnia magna), follow OECD guidelines for acute/chronic exposure. Measure LC50 values with dose-response curves and account for solvent controls (e.g., acetonitrile). Use standardized negative controls and report limit of detection (LOD) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data from field trials using this compound-based fungicides?

- Data Analysis Framework : Apply mixed-effects models to account for variables like soil type, application timing, and microbial activity. For example, in rice blast studies, stratify data by climatic conditions and use ANOVA to isolate treatment effects. Cross-validate results with metabolite profiling (e.g., SSF-126, a documented metabolite) to identify degradation pathways influencing efficacy .

Q. What experimental designs are optimal for studying the interaction between this compound and other agrochemicals?

- Design Recommendations : Use factorial designs (e.g., 2x2 matrices) to test synergistic/antagonistic effects. In a soybean trial, combine this compound with tebuconazole and analyze disease incidence via logistic regression. Include controls for adjuvant effects and ensure randomization to mitigate spatial bias . Report confidence intervals for interaction coefficients to assess significance .

Q. How should longitudinal studies on this compound’s environmental persistence be structured to account for seasonal variability?

- Methodological Approach : Implement repeated-measures designs with sampling at critical growth stages (e.g., pre-flowering, post-harvest). Use LC-MS/MS to quantify residues in soil cores over multiple seasons. Apply time-series analysis to model residue accumulation and correlate with rainfall/irrigation data. Include geospatial mapping to identify hotspot areas .

Q. What strategies are effective for isolating and characterizing this compound metabolites in degradation studies?

- Advanced Techniques : Employ high-resolution mass spectrometry (HRMS) coupled with molecular networking to identify unknown metabolites. For in vitro studies, use liver microsomes or soil microbial consortia to simulate metabolic pathways. Validate findings with isotopic labeling (e.g., <sup>13</sup>C-metominostrobin) to trace degradation intermediates .

Q. Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when reporting analytical results?

- Best Practices : Provide detailed protocols for instrumentation settings (e.g., column type, ionization mode in MS). Publish raw chromatograms and mass spectra in supplementary materials. Use IUPAC naming conventions and report purity grades of reference standards (e.g., ≥98% purity for (E)-isomer) .

Q. What statistical methods are appropriate for meta-analyses of this compound’s ecological impact across diverse studies?

- Analytical Strategy : Conduct random-effects meta-analysis to aggregate data from heterogeneous studies (e.g., different crops, regions). Adjust for publication bias using funnel plots and Egger’s regression. Subgroup analyses by application rate or soil organic matter content can clarify context-dependent effects .

Comparación Con Compuestos Similares

Metominostrobin is compared below with structurally and functionally related strobilurin and non-strobilurin fungicides.

Structural and Functional Comparison

| Compound | Class | Key Structural Features | Target Pathogens | Binding Affinity (Cytochrome b) | Resistance Risk |

|---|---|---|---|---|---|

| This compound | Methoxyacrylate | Phenoxyphenyl side chain, methoxyimino group | M. oryzae, R. solani | High (G143A-mutated B. cinerea) | Moderate-High |

| Azoxystrobin | Methoxyacrylate | Cyanophenyl group, acrylate ester | Broad-spectrum fungi | High (wild-type cytochrome b) | High |

| Trifloxystrobin | Methoxyacrylate | Difluorophenyl group | Powdery mildew, rusts | Moderate | Moderate |

| Picoxystrobin | Methoxyacrylate | Trifluoromethylpyridyl group | Oomycetes, Plasmopara viticola | High (wild-type) | High |

| Dithianon | Quinone inhibitor | Dual sulfur heterocycles | Botrytis, Venturia | Low (non-Qo site binding) | Low |

| Metyltetraprole | Pyrazolylquinoline | Pyrazole ring, quinoline backbone | QoI-resistant strains | High (broad-spectrum) | Low |

Key Findings :

- This compound’s phenoxyphenyl side chain enhances binding to mutated cytochrome b (e.g., G143A in B. cinerea), unlike azoxystrobin, which loses efficacy against resistant strains .

- Dithianon, a non-strobilurin, targets quinone-binding sites but lacks systemic activity, limiting its use compared to strobilurins .

- Metyltetraprole, a newer QoI, shows low resistance risk (RF < 3.0) against Cytb mutations, outperforming this compound (RF > 3.0) in resistant pathogens .

Efficacy and Resistance Data

Notable Trends:

- This compound’s market growth (7.5% CAGR) is driven by rice cultivation in Asia-Pacific, where it holds 90% of regional demand .

- Combinations with azoxystrobin or difenoconazole enhance antifungal effects (EC₅₀ reduction by 30–50%) .

Limitations vs. Alternatives

- Structural Limitations: this compound’s oxygen-rich aromatic ring and nitrogen-hydrogen groups reduce QSAR model predictability, unlike pyraclostrobin or kresoxim-methyl .

- Resistance: Rapid adaptation of M. oryzae necessitates rotation with non-QoI fungicides (e.g., fluazinam) .

Métodos De Preparación

Synthetic Pathway Overview

Metominostrobin’s synthesis follows a four-step sequence: acylation , hydrolysis , oxime formation , and methylation . Each step has been optimized in recent patents to reduce reliance on toxic reagents and improve overall yield. The total synthesis yield under optimized conditions exceeds 55%, a significant improvement over traditional methods .

Stepwise Analysis of Preparation Methods

Acylation: Formation of 2-(Phenoxy)Benzonitrile

The synthesis begins with the acylation of diphenyl ether using diacetonitrile in the presence of hydrofluoric acid (HF) as a catalyst. This exothermic reaction occurs at -15°C to minimize side reactions, producing 2-(phenoxy)benzonitrile with a yield of 71.5% . Alternative catalysts, such as boron trifluoride, have been explored but result in lower purity .

Key Reaction Conditions

Hydrolysis: Conversion to 2-(2-Phenoxyphenyl)-2-Oxoacetamide

The nitrile intermediate undergoes hydrolysis under acidic (6N HCl) or basic conditions. Acidic hydrolysis at room temperature for 24 hours achieves an 85% yield of 2-(2-phenoxyphenyl)-2-oxoacetamide . This step avoids traditional cyanide-based hydrolysis agents, reducing environmental hazards .

Comparative Hydrolysis Methods

Oxime Formation: Synthesis of 2-(2-Phenoxyphenyl)-2-Hydroxyiminoacetamide

The ketone group of the hydrolyzed product reacts with hydroxylamine sulfate in toluene at 70°C. This step achieves near-quantitative yields (98%) and high purity, as confirmed by NMR spectroscopy . The oxime intermediate is critical for subsequent methylation.

Reaction Parameters

Methylation: Final Step to this compound

The oxime intermediate is methylated using dimethyl sulfate in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step proceeds at room temperature, yielding 94% of this compound with 98.5% purity . TBAB enhances reaction efficiency by facilitating reagent interaction in the biphasic system.

Optimized Methylation Protocol

-

Methylating Agent: Dimethyl sulfate (1.2 eq)

-

Catalyst: TBAB (0.5 mol%)

-

Solvent: Toluene

Process Improvements and Environmental Considerations

Recent patents highlight two major advancements:

-

Elimination of Cyanide Reagents : Traditional methods used potassium cyanide or sodium cyanide in hydrolysis, posing significant safety risks. The revised protocol substitutes these with HCl or NaOH, enabling safer large-scale production .

-

Reduced Reaction Steps : Earlier routes required additional purification stages, but the current process integrates in situ extraction and drying, cutting total synthesis time by 30% .

Environmental Impact Metrics

Analytical Validation of Synthetic Products

Intermediate and final products are characterized using NMR spectroscopy and melting point analysis . For example, the methylated product exhibits a distinct singlet at δ 3.92 ppm (CDCl₃) for the methoxy group, confirming successful methylation . Purity is further validated via HPLC, with all batches exceeding 98% purity .

Comparative Evaluation of Patent Methodologies

A side-by-side comparison of two patent examples reveals critical differences in efficiency:

Example 1’s superior performance is attributed to precise temperature control during acylation and optimized catalyst loading .

Propiedades

Fórmula molecular |

C16H16N2O3 |

|---|---|

Peso molecular |

284.31 g/mol |

Nombre IUPAC |

2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19) |

Clave InChI |

HIIRDDUVRXCDBN-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.